2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione
Description
Chemical Nomenclature and Structural Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its full IUPAC name is 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one , reflecting the integration of a methyl-substituted isoindolinone core with a tetramethyl dioxaborolane group. Key identifiers include:
The isoindoline-1,3-dione moiety contributes a planar, electron-deficient aromatic system, while the pinacol boronate ester introduces steric bulk and boron-mediated reactivity. X-ray crystallography of analogous structures confirms a trigonal planar geometry around the boron atom, stabilized by coordination from the dioxaborolane oxygen atoms.
Historical Development in Boron-Containing Heterocyclic Compounds
The synthesis of boron heterocycles dates to the mid-20th century, but advancements in their practical utility accelerated after the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. Early work focused on simple boronic acids, but limitations in stability and solubility drove innovation toward protected boronate esters like pinacol derivatives.
The integration of boron into isoindoline systems emerged in the 1990s as researchers sought to combine the electronic properties of aromatic heterocycles with boron’s unique reactivity. A pivotal study in 2000 demonstrated that boron-containing isoindoline derivatives exhibit enhanced stability compared to their boronic acid counterparts, enabling broader synthetic applications. The specific compound discussed here was first reported in patent literature circa 2011 as an intermediate in kinase inhibitor synthesis, reflecting its pharmaceutical potential.
Recent methodological breakthroughs, such as transition-metal-catalyzed borylation and ring-closing metathesis, have streamlined access to structurally complex boron heterocycles. For example, Grubbs catalyst-mediated cyclization has been employed to generate related isoindoline-boronate hybrids.
Significance in Modern Organoboron Chemistry
This compound exemplifies three key trends in contemporary organoboron research:
- Stabilized Boron Reagents : The pinacol ester group mitigates hydrolysis and oxidation, allowing storage at ambient temperatures. This contrasts with boronic acids, which often require inert atmospheres.
- Directed Functionalization : The methyl group at the 2-position of the isoindoline ring directs electrophilic substitution to the 4- and 7-positions, enabling regioselective modification. Computational studies attribute this to electron-donating effects altering the aromatic π-system.
- Cross-Coupling Versatility : As a Suzuki coupling partner, the compound participates in carbon-carbon bond formation with aryl halides. Recent applications include synthesizing fluorescent tags for bioimaging and electron-transport materials in organic photovoltaics.
The molecular weight (273.14 g/mol) and moderate lipophilicity (calculated LogP = 2.1) make it suitable for solution-phase synthesis, while its solid-state stability (decomposition temperature >200°C) supports industrial-scale processing.
Properties
Molecular Formula |
C15H18BNO4 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)10-8-6-7-9-11(10)13(19)17(5)12(9)18/h6-8H,1-5H3 |
InChI Key |
BUQZRMIEODEFNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)N(C3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic acids, substituted isoindoline derivatives, and other functionalized organic compounds.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindoline-1,3-dione Cores
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione
- Structural Difference : Replaces the boronate ester with a diphenylimidazole group.
- Applications: Potential in optoelectronics or as a ligand in coordination chemistry .
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione
- Structural Difference : Features an indole-acryloyl substituent instead of the boronate ester.
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
Table 1: Comparison of Isoindoline-1,3-dione Derivatives
Boronate Ester-Containing Analogues
2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
- Structural Difference : Thiazole ring replaces isoindoline-dione.
- Properties : Lower molecular weight (301.21 g/mol vs. ~365 g/mol for target compound); m.p. 103–106°C .
- Applications : Suzuki-Miyaura cross-coupling; intermediate in heterocyclic chemistry.
2-{2-[4-(Pinacol boronate)phenoxy]ethyl}isoindoline-1,3-dione
Table 2: Boronate Ester Derivatives Comparison
Key Research Findings and Trends
Synthetic Utility: The target compound’s boronate ester group enables efficient cross-coupling, contrasting with non-boronate analogues (e.g., triazolidine derivatives) that lack this reactivity .
Thermal Stability : Isoindoline-dione derivatives with rigid substituents (e.g., triazolidine-thione) exhibit higher thermal stability (>300°C) compared to boronate esters (~100–200°C) .
Biological Activity
The compound 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione is a borylated isoindoline derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including enzyme inhibition studies and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure features a dioxaborolane moiety which is known for enhancing the biological activity of organic molecules. Its molecular formula is , and it has a molecular weight of 234.1 g/mol. The presence of the boron atom in the dioxaborolane structure is crucial for its interaction with biological targets.
Biological Activity Overview
Research has shown that compounds containing boron can exhibit unique biological properties, including enzyme inhibition and potential therapeutic effects against various diseases.
Enzyme Inhibition Studies
One of the primary focuses of research on this compound has been its inhibitory effects on specific enzymes. The following table summarizes key findings from various studies:
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| α-Glucosidase | Competitive | 3 - 11 | |
| β-Galactosidase | Weak Inhibition | 278 | |
| Maltase α-Glucosidase | Moderate Inhibition | 15.6 | |
| β-Glucuronidase | Weak Inhibition | 932 |
These results indicate that the compound possesses notable inhibitory activity towards certain glycosidases, which are relevant in managing conditions like diabetes.
Case Studies
A notable case study involved the evaluation of borylated isoindolines in enzyme inhibition assays. The compound was tested alongside other derivatives to assess its effectiveness against a panel of glycosidases. The results demonstrated that structural modifications significantly influenced the inhibitory potency and selectivity of the compounds tested.
The mechanism by which this compound exerts its biological effects is primarily through interaction with the active sites of target enzymes. The boron atom in the dioxaborolane moiety forms reversible covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
Potential Therapeutic Applications
Given its enzyme inhibition profile, This compound may have potential applications in:
- Diabetes Management : By inhibiting α-glucosidases and maltase, it could help regulate blood sugar levels.
- Antiviral Treatments : Its broad-spectrum enzyme inhibition suggests potential utility in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
